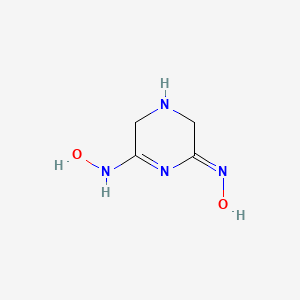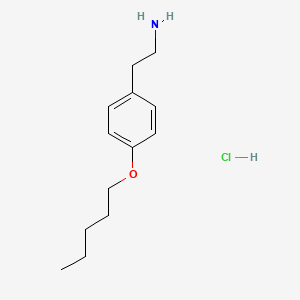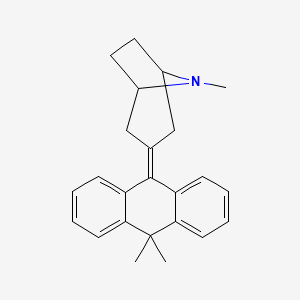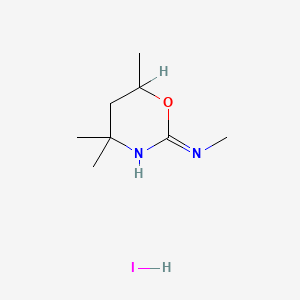
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide can be synthesized through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine. Another method includes the cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to achieve high yields. For example, N-Bromosuccinimide (NBS) has been reported as an effective catalyst for the synthesis of 2-aryl/heteroaryl-5,6-dihydro-4H-1,3-oxazines under ultrasound irradiation .
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of amine derivatives.
Scientific Research Applications
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can lead to the formation of cations and other reactive intermediates, which can then participate in various chemical reactions . The compound’s ability to undergo ionization and form cations is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide include other oxazine derivatives such as 4,4,6-Trimethyl-2-arylamino-5,6-dihydro-4H-1,3-oxazines and 4,4,6-Trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydroiodide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
37723-85-6 |
|---|---|
Molecular Formula |
C8H17IN2O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
N,4,4,6-tetramethyl-1,3-oxazinan-2-imine;hydroiodide |
InChI |
InChI=1S/C8H16N2O.HI/c1-6-5-8(2,3)10-7(9-4)11-6;/h6H,5H2,1-4H3,(H,9,10);1H |
InChI Key |
CPVAJBZRRNBWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(=NC)O1)(C)C.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


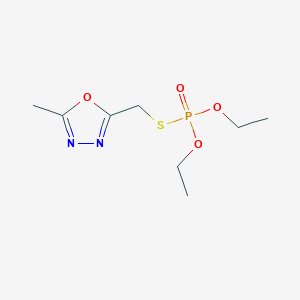
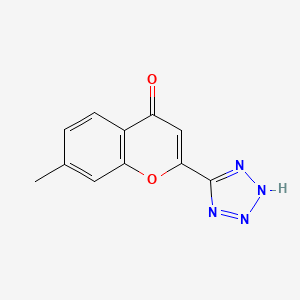
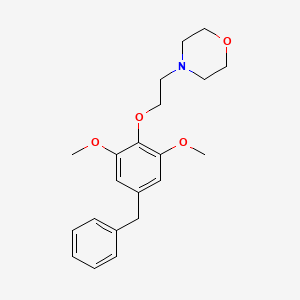
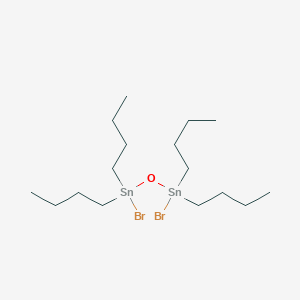
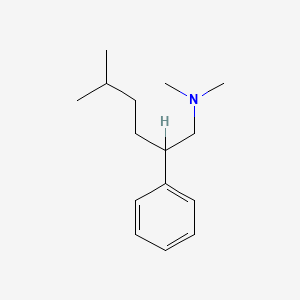
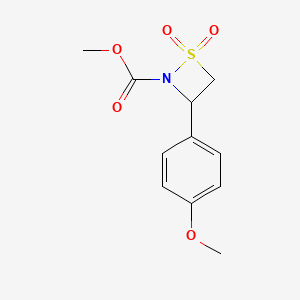

![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
